molecular formula C8H16O2 B049873 3-Heptanone, 6-hydroxy-6-methyl- CAS No. 123065-56-5

3-Heptanone, 6-hydroxy-6-methyl-

Cat. No.: B049873
CAS No.: 123065-56-5
M. Wt: 144.21 g/mol
InChI Key: FGPMBONEKHYAHO-UHFFFAOYSA-N
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Description

6-Hydroxy-6-methyl-heptan-3-one is an organic compound belonging to the class of tertiary alcohols. It is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. The compound has the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is known for its role as a mouse sex pheromone and has been studied for its various biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-6-methyl-heptan-3-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate with acetaldehyde. This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 6-Hydroxy-6-methyl-heptan-3-one may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-6-methyl-heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy and ketone functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Hydroxy-6-methyl-heptan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-methyl-heptan-3-one involves its interaction with specific molecular targets and pathways. As a mouse sex pheromone, it binds to olfactory receptors in the nasal epithelium, triggering a cascade of signaling events that lead to behavioral responses . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-6-methyl-heptan-3-one is unique due to its dual functional groups (hydroxy and ketone) and its role as a pheromone. This combination of properties makes it valuable for both scientific research and industrial applications.

Properties

IUPAC Name

6-hydroxy-6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(9)5-6-8(2,3)10/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMBONEKHYAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153855
Record name 6-Hydroxy-6-methyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123065-56-5
Record name 6-Hydroxy-6-methyl-3-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123065565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6-methyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-6-methylheptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-6-METHYL-HEPTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2CVU7ZB99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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